molecular formula C13H23N3O4S3 B14799433 N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B14799433
M. Wt: 381.5 g/mol
InChI Key: AUEDCHABFYQNMO-UHFFFAOYSA-N
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Description

O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate is a complex organic compound with a unique structure that includes a thieno[3,4-d]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include the formation of the thieno[3,4-d]imidazole ring, followed by the attachment of the pentanamido group and the methanesulfonothioate moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]imidazole derivatives and methanesulfonothioate-containing molecules. Examples include:

  • Thieno[3,4-d]imidazole-2-carboxamide
  • Methanesulfonothioate esters

Uniqueness

O-(2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl) methanesulfonothioate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C13H23N3O4S3

Molecular Weight

381.5 g/mol

IUPAC Name

N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,21)20-7-6-14-11(17)5-3-2-4-10-12-9(8-22-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)

InChI Key

AUEDCHABFYQNMO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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